3-nitrobenzyl 2-hydroxy-3-methylbenzoate
Description
3-Nitrobenzyl 2-hydroxy-3-methylbenzoate is a nitro-substituted benzyl ester derived from 2-hydroxy-3-methylbenzoic acid. Its structure features:
- A benzyl group with a nitro substituent at the 3-position.
- A benzoate moiety bearing a hydroxyl group at the 2-position and a methyl group at the 3-position.
Properties
IUPAC Name |
(3-nitrophenyl)methyl 2-hydroxy-3-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-10-4-2-7-13(14(10)17)15(18)21-9-11-5-3-6-12(8-11)16(19)20/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPAOWAEQHECCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities:
Key Observations:
Ester Group Impact :
- The 3-nitrobenzyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to smaller esters (e.g., methyl or ethyl). This may reduce solubility in polar solvents but enhance thermal stability.
- Phenyl esters (e.g., phenyl 2-hydroxy-3-methylbenzoate ) are less reactive in hydrolysis but face commercial discontinuation due to synthetic challenges.
Nitro vs. Chloro: Methyl 3-chloro-2-nitrobenzoate exhibits dual electron-withdrawing effects (Cl and NO₂), whereas the target compound’s nitro group is isolated on the benzyl ring, possibly altering its electronic profile.
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